molecular formula C8H9ClN2S B1208022 2-Chlorobenzyl Carbamimidothioate

2-Chlorobenzyl Carbamimidothioate

Cat. No. B1208022
M. Wt: 200.69 g/mol
InChI Key: SFKYKNIIEFCNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamimidothioic acid (2-chlorophenyl)methyl ester is an organochlorine compound.

Scientific Research Applications

Antibacterial Activity

  • Effect on Antibacterial Spectrum : Carbamimidates and carbamimidothioates structurally related to chlorhexidine, including 2-Chlorobenzyl Carbamimidothioate, were found to have antibacterial activities very similar to chlorhexidine. These compounds exhibited effective antibacterial properties but had a narrower antibacterial spectrum (Gunda & Koskinen, 1991).

Synthesis and Applications in Viral and Anti-SARS Agents

  • Synthesis for Antiviral Activities : A one-pot, multicomponent reaction involving S-benzylisothiourea hydrochloride (a related compound to 2-Chlorobenzyl Carbamimidothioate) was employed for synthesizing compounds with applications in treating hepatitis C, severe acute respiratory syndrome (SARS), and HIV-1. These compounds showed significant antiviral activities (Rong et al., 2012).

Degradation Pathways in Microorganisms

  • Microbial Degradation Mechanisms : Studies on Pseudomonas sp. indicated evolutionary links in the enzymes responsible for degrading chlorobenzene compounds, suggesting a potential for microbial bioremediation or degradation pathways involving compounds like 2-Chlorobenzyl Carbamimidothioate (Werlen, Kohler, & van der Meer, 1996).

Uptake and Biotransformation in Environmental Settings

  • Environmental Biotransformation : Research on the biotransformation of chlorinated compounds in methanogenic sediment communities showed the potential for environmental conversion and degradation of related compounds like 2-Chlorobenzyl Carbamimidothioate, indicating their potential impact on environmental fate (Becker, Stahl, & Rittmann, 1999).

Synthesis and Applications in Cancer Research

  • Use in Cancer Research : Compounds structurally related to 2-Chlorobenzyl Carbamimidothioate, such as benzofurans, have been synthesized and demonstrated significant applications in cancer research, particularly in terms of binding to antiestrogen-binding sites and inhibiting cell proliferation (Teo et al., 1992).

Neurodegenerative Disease Research

  • Potential in Neurodegenerative Disease Treatment : Schiff bases derived from similar compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s. These studies involve assessing drug-like features and predicting therapeutic target binding, highlighting the importance of these compounds in neurological research (Avram et al., 2021).

Chemical Synthesis and Intermediates

  • Chemical Synthesis and Reactivity : Studies on the chemistry of related compounds, including 2-Chlorobenzyl Carbamimidothioate, focus on their synthesis and the construction of complex molecular systems. These compounds play a crucial role in the development of new chemical intermediates and materials (Hamama et al., 2018).

properties

IUPAC Name

(2-chlorophenyl)methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYKNIIEFCNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC(=N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl Carbamimidothioate

CAS RN

14122-38-4
Record name (2-Chlorophenyl)methyl carbamimidothioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2BL3DVA7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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